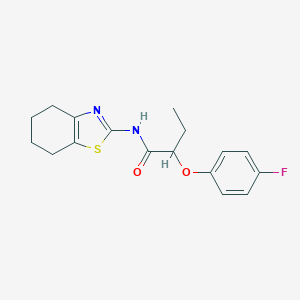
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond inhibits the activity of the target molecule, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to a range of cellular signaling effects.
実験室実験の利点と制限
One of the advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Another direction is to investigate the potential use of this compound in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2-methoxyethylamine with 2-chloro-5-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with isothiazolidine-1,1-dioxide. The final product is obtained through purification and isolation.
科学的研究の応用
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research for its ability to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.
特性
製品名 |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H18N2O7S2 |
分子量 |
378.4 g/mol |
IUPAC名 |
2-methoxy-N-(2-methoxyethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O7S2/c1-21-7-6-14-24(19,20)12-9-10(3-4-11(12)22-2)15-13(16)5-8-23(15,17)18/h3-4,9,14H,5-8H2,1-2H3 |
InChIキー |
ACTMIELGTRUTQW-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
正規SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)

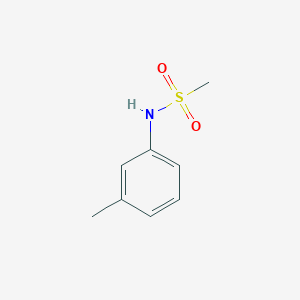

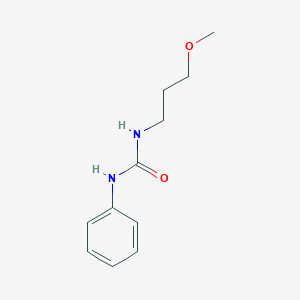

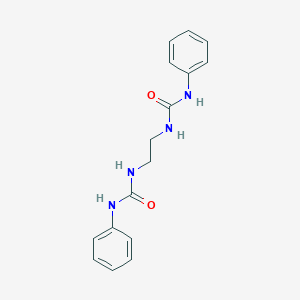
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
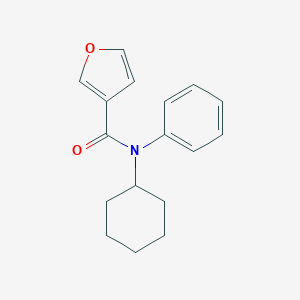
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
